molecular formula C12H10N2O B014527 N-Phenylpicolinamide CAS No. 10354-53-7

N-Phenylpicolinamide

Cat. No. B014527
CAS RN: 10354-53-7
M. Wt: 198.22 g/mol
InChI Key: GVBHRBMWXDCRHZ-UHFFFAOYSA-N
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Description

N-Phenylpicolinamide (NPA) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. NPA is a derivative of picolinic acid and is commonly used as a reagent in the synthesis of other compounds. Additionally, NPA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in the medical field.

Scientific Research Applications

  • Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 : N-(4-acetamido)-phenylpicolinamides exhibit submicromolar potency as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with good brain exposure in rats. This suggests potential applications in treating neurological disorders (Engers et al., 2011).

  • Targeted Cancer Treatments : Derivatives like 4-(4-aminophenoxy)-N-propylpicolinamide show potential as intermediates in the synthesis of targeted cancer treatments. These compounds demonstrate promising curative effects with reduced side-effects (Xiong et al., 2018).

  • Antitumor Drug Interactions : Phenylquinoline-8-carboxamide derivatives, including phenylpicolinamide, exhibit high binding energies with DNA, suggesting their potential effectiveness in antitumor drug interactions (McKenna et al., 1989).

  • Organometallic Anticancer Complexes : Picolinamide derivatives in osmium and ruthenium anticancer complexes have significant activity against various cancer types, including colon and ovarian cancers (van Rijt et al., 2009).

  • Generation of N-Acylethanolamines : A specific phospholipase D responsible for generating N-acylethanolamines, including anandamide, underscores the physiological importance of these lipid molecules (Okamoto et al., 2004).

  • C-Met Inhibitors for Cancer Treatment : Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety show excellent cytotoxicity and selectivity, suggesting their potential as c-Met inhibitors in cancer treatment (Zhu et al., 2016).

  • Sorafenib Analogues in Cancer Therapy : Sorafenib derivatives with phenylpicolinamide moiety demonstrate promising antitumor activity and selectivity, indicating potential for improved cancer treatment options (Wang et al., 2017).

  • Potential Antitumor Agents : Phenylquinoline-8-carboxamides, including phenylpicolinamide, show potential as antitumor agents with broad-spectrum activity in various cancer models (Atwell et al., 1988).

  • DNA Cleavage Activity : Copper phenanthroline and clip-phen conjugates targeting DNA A.T tracts show precise cleavage selectivity, depending on the type of phenanthroline residue linked to the poly-N-methylpyrrole entity (Pitié et al., 2000).

  • Synthesis of Quinolin-2-ones : The metal-free synthesis of 3-arylquinolin-2-ones from acrylicamides involves a highly regioselective 1,2-aryl migration, highlighting the versatility of these compounds in synthetic chemistry (Liu et al., 2016).

  • Light-Activated Therapeutic Agents : Water-soluble amphiphilic Ru(ii) polypyridyl complexes show rapid cellular uptake and potential as light-activated therapeutic agents against cervical cancer cells (Estalayo-Adrián et al., 2020).

  • Improved mGlu4 Ligands for Brain Disorders : The dideuteriumfluoromethoxy modified compound 24 shows potential as an mGlu4 ligand with enhanced affinity and stability, suitable for in vivo studies in brain disorders like Parkinson's disease (Zhang et al., 2015).

  • PET Radiotracers for Neurological Research : Compounds like [(11)C]ML128 serve as PET radiotracers for mGlu4, offering a noninvasive method to investigate mGlu4 expression in vivo, which is crucial for neurological research (Kil et al., 2013).

  • Anti-inflammatory Activity : Ibuprofen analogs with modifications such as pyrrolidine and phthalimide demonstrate potent anti-inflammatory activity (Rajasekaran et al., 1999).

  • Antiparkinsonian Potential : ML182, a novel oral mGlu(4) positive allosteric modulator, exhibits excellent potency and selectivity in antiparkinsonian rodent models (Jones et al., 2011).

  • 18F-Labeled mGlu4 Radioligand for PET : [18F]3, the first 18F-labeled mGlu4 radioligand, shows promising brain penetration, opening avenues for future human studies (Kil et al., 2014).

Safety and Hazards

N-Phenylpicolinamide is associated with certain hazards. The safety information includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .

Mechanism of Action

Target of Action

N-Phenylpicolinamide (N5P) is a newly synthesized compound that primarily targets the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . It also targets the lipid-transfer protein Sec14p .

Mode of Action

N5P interacts with its targets by inhibiting their activity. It effectively reduces the expression levels of HIF-1α .

Biochemical Pathways

The inhibition of HIF-1α by N5P affects the HIF-1α/glycolysis/ASIC1a signaling pathway . This pathway is involved in the regulation of cellular metabolism under hypoxic conditions. By inhibiting HIF-1α, N5P can decrease the levels of glycolysis proteins GLUT1 and HK2, as well as ASIC1a .

Pharmacokinetics

Studies have shown that modifications to the this compound structure, such as the addition of a dideuteriumfluoromethoxy group, can enhance the compound’s affinity and improve its in vitro microsomal stability .

Result of Action

The action of N5P leads to a decrease in the levels of lactic acid in lung tissue and arterial blood, and inflammatory factors IL-1β and IL-6 levels in serum . These changes were observed in primary alveolar macrophages and RAW264.7 macrophages . This suggests that N5P may alleviate inflammation in acute lung injury (ALI) through the HIF-1α/glycolysis/ASIC1a signaling pathway .

Action Environment

The action of N5P can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), which is recognized as an important participant in the pathogenesis of sepsis and may induce ALI . The efficacy of N5P in alleviating inflammation in ALI was observed when it was administered prior to LPS administration

properties

IUPAC Name

N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427270
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10354-53-7
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of carbonyldiimidazole (8.10 g) in dry dimethylformamide (100 mL) under N2 atmosphere, was added the picolinic acid (15.0 g) portionwise, then stirred for 30 minutes. Aniline (10.93 mL) was added rapidly dropwise, then stirred for 18 hours at room temperature. The reaction mixture was poured into water (400 mL), basified with 2.5N NaOH (25 mL) and stirred for 30 minutes while solid precipitated. The solid was collected by vacuum filtration, washed with water, and dried in vacuo. This tan solid was recrystallized from ether/hexane (1/1) to afford 7.69 g (32.3%) of an off-white solid, m. p. 75°-77° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic routes used to produce N-Phenylpicolinamide and its derivatives?

A1: this compound derivatives can be synthesized through various multi-step reactions. One common approach utilizes 3,6-dichloro-pyridine-2-methane acid as a starting material. This method involves amidation, diazanyl substitution, cyclocondensation, and hydrolysis reactions to achieve the final compound []. Another route employs 6-bromopyridine-2-methane acid as a starting material, utilizing amidation, diazanyl substitution, and condensation reactions to yield pyridinehydrazone Schiff base ligands [].

Q2: What is the significance of the N-phenyl group in this compound in terms of its activity as a ligand?

A2: The N-phenyl group in this compound plays a crucial role in its interaction with metal centers, influencing its activity as a ligand. For example, in the development of mGlu4 ligands, modifications to the N-phenyl group within this compound derivatives significantly impact the compound's affinity and metabolic stability [].

Q3: How does this compound contribute to the properties of Gadolinium (Gd) complexes used as potential MRI contrast agents?

A3: this compound is used to functionalize DTPA-bis(amides) which can then form complexes with Gadolinium (Gd). These complexes, denoted as [Gd(1)()]·x (2a-e), have been investigated for their potential as MRI contrast agents []. The this compound functionalization influences the solubility of these complexes and contributes to their relaxivity properties, which are crucial for their effectiveness as contrast agents [].

Q4: What are the structural characteristics of this compound, and how are they confirmed?

A4: this compound exists primarily in the keto form and displays a nearly planar molecular structure []. This structural characteristic, along with other details about bond lengths and angles, is confirmed through techniques like single-crystal X-ray diffraction []. Furthermore, spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS are routinely used to characterize this compound and its derivatives [, ].

Q5: How does this compound contribute to the catalytic activity of iridium complexes in the context of formic acid dehydrogenation?

A5: this compound acts as a ligand in Cp*Ir catalysts, which are known for their efficiency in dehydrogenating formic acid in aqueous solutions. Notably, the catalyst incorporating the this compound ligand demonstrates a remarkable turnover frequency (TOF) of 118,000 h-1 at 60°C, highlighting its effectiveness in this reaction []. This catalytic activity is attributed to the ligand's ability to enhance both the activity and stability of the iridium complex [].

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